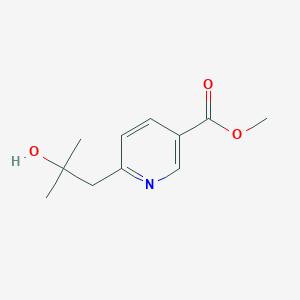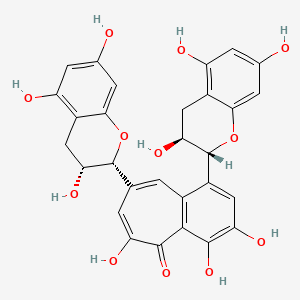
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-phenylacetamide, also known as HPPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPPH is a member of the pyridine-based compounds and is synthesized using a specific method.
Wissenschaftliche Forschungsanwendungen
Muscarinic M(3) Receptor Antagonist
A study by Mitsuya et al. (2000) discussed the development of a novel series of phenylacetamides for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders. This series, including compounds like N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-phenylacetamide, exhibited selectivity for M(3) over M(2) receptors, showing promise for clinical applications where such selectivity is desirable.
Anti-inflammatory and Anti-arthritic Activity
Research by Jawed et al. (2010) revealed that N-(2-hydroxy phenyl) acetamide, a compound related to this compound, demonstrated significant anti-inflammatory and anti-arthritic properties in animal models. This research suggested its potential as a therapeutic agent for arthritis.
Antimicrobial Activities
A study by Sharma et al. (2004) synthesized a number of compounds including 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which share structural similarities with this compound. These compounds showed antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting the potential for similar activities in this compound.
Enzymatic Activity in Drug Metabolism
The study by Watanabe et al. (2009) focused on the role of human arylacetamide deacetylase in the metabolism of drugs, including compounds like this compound. This enzyme plays a critical role in the hydrolysis of certain drugs, influencing their pharmacological effects and toxicity profiles.
Potential in Cancer Research
Ritter & Malejka-giganti (1985) conducted a study on N-Hydroxy-N-2-fluorenylacetamide, a carcinogenic metabolite structurally related to this compound. Their research provided insights into the enzymatic oxidation processes involved in carcinogenesis, suggesting potential applications in cancer research for similar compounds.
Eigenschaften
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-14(12-18-9-5-4-8-16(18)21)11-17-15(20)10-13-6-2-1-3-7-13/h1-9,14,19H,10-12H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXMVVJKEFHACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(CN2C=CC=CC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2664540.png)
![1-(Cyclopropylmethyl)-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine](/img/structure/B2664541.png)
![N-(4-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2664544.png)

![4-(2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2664546.png)
![2-(methylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B2664547.png)
![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2664549.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)pyridazine-3-carboxamide](/img/structure/B2664551.png)


![4-Bromo-2-methoxy-6-[(phenylimino)methyl]benzenol](/img/structure/B2664559.png)

